REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5].C([O-])(=O)C.[K+:12].[C:13]1(=O)[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12>C(O)(=O)C>[K+:12].[C:13]1(=[O:18])[N:1]([CH2:2][CH2:3][S:4]([O-:7])(=[O:6])=[O:5])[C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12 |f:1.2,5.6|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NCCS(=O)(=O)O
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Name
|
potassium acetate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two and a half hours
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the product is washed with AcOH
|
Type
|
WASH
|
Details
|
it is rinsed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
expected product
|
Type
|
product
|
Smiles
|
[K+].C1(C=2C(C(N1CCS(=O)(=O)[O-])=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |